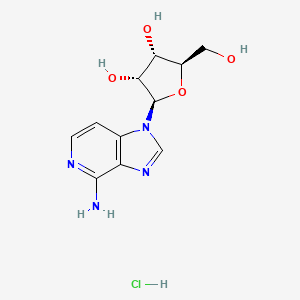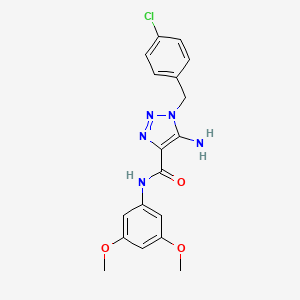![molecular formula C6H10N2OS B2654082 [1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol CAS No. 107718-01-4](/img/structure/B2654082.png)
[1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol: is an organic compound with the molecular formula C5H8N2OS It is a derivative of imidazole, featuring a methyl group and a methylsulfanyl group attached to the imidazole ring, along with a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the imidazole ring or the methylsulfanyl group, leading to various reduced forms.
Substitution: The hydroxymethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes that interact with imidazole derivatives.
Biochemical Probes: It can be used as a probe to study biochemical pathways involving imidazole-containing compounds.
Medicine:
Drug Development: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Pharmacology: It is studied for its interactions with biological targets, such as receptors and enzymes.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or reactivity.
Agriculture: It may have applications as a pesticide or herbicide due to its biological activity.
Mécanisme D'action
The mechanism of action of [1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The methylsulfanyl group can undergo metabolic transformations, leading to active metabolites that exert biological effects. The hydroxymethyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes .
Comparaison Avec Des Composés Similaires
1-methyl-2-(methylsulfanyl)-1H-imidazole: This compound lacks the hydroxymethyl group but shares the imidazole and methylsulfanyl moieties.
1-methylimidazole: This compound lacks both the methylsulfanyl and hydroxymethyl groups.
2-methylthioimidazole: This compound has a similar structure but with different substitution patterns on the imidazole ring.
Uniqueness:
Hydroxymethyl Group: The presence of the hydroxymethyl group in [1-methyl-2-(methylsulfanyl)-1H-imidazol-5-yl]methanol enhances its solubility and reactivity compared to similar compounds.
Biological Activity: The combination of the imidazole ring, methylsulfanyl group, and hydroxymethyl group contributes to its unique biological activity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
(3-methyl-2-methylsulfanylimidazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-8-5(4-9)3-7-6(8)10-2/h3,9H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGNXGJXVXAVGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
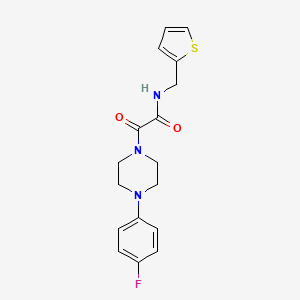
![N-(2-(thiophen-3-yl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2654001.png)

![3-methylidene-1-[(oxan-4-yl)methyl]piperidine](/img/structure/B2654005.png)
![1-(Pyridin-3-yl)-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-2-one](/img/structure/B2654006.png)
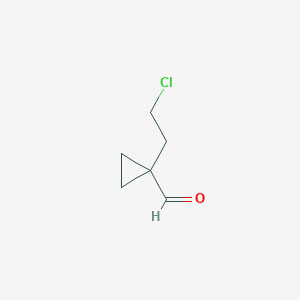
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2654012.png)
![2-{1-[4-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2654013.png)
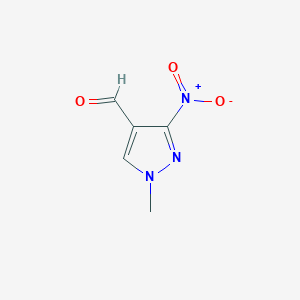
![4-[2-Methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]morpholine](/img/structure/B2654017.png)
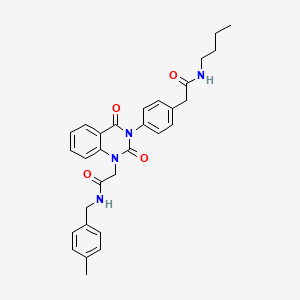
![N-(2-chlorophenyl)-2-[3-(3-fluorobenzenesulfonyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2654019.png)
